An In-depth Technical Guide to the Synthesis and Characterization of Telmisartan-13C,d3
An In-depth Technical Guide to the Synthesis and Characterization of Telmisartan-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Telmisartan-13C,d3, an isotopically labeled version of the angiotensin II receptor antagonist, Telmisartan. Stable isotope-labeled compounds like Telmisartan-13C,d3 are crucial as internal standards in quantitative bioanalytical studies, such as therapeutic drug monitoring and metabolic flux analysis, due to their near-identical chemical properties to the parent drug but distinct mass.[1]
Synthesis of Telmisartan-13C,d3
The synthesis of Telmisartan-13C,d3 follows the established routes for unlabeled Telmisartan, with the key modification being the introduction of an isotopically labeled precursor at a strategic step. The chemical name, 4'-((7'-Methyl-1-(methyl-13C-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, indicates that the isotopic labels are located on one of the N-methyl groups of the benzimidazole core.[2]
A plausible and efficient synthetic approach involves a convergent strategy, featuring a Suzuki cross-coupling to construct the biphenyl moiety and a subsequent condensation sequence to form the bis-benzimidazole core.[3][4] The isotopic label is introduced via a labeled N-methyl-1,2-phenylenediamine derivative.
Caption: Proposed convergent synthesis workflow for Telmisartan-13C,d3.
Experimental Protocol: Proposed Synthesis
This protocol is based on established methods for Telmisartan synthesis.[3][5]
-
Step 1: Suzuki Coupling to form Biaryl Intermediate (12)
-
To a solution of 4-formylphenylboronic acid (10) and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (11) in THF, add a 2M aqueous solution of sodium carbonate.[3][5]
-
Degas the biphasic solution with nitrogen for 20 minutes.[5]
-
Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.[3][5]
-
Heat the mixture to reflux (approx. 64-66 °C) and maintain for 12 hours.[3][5]
-
After cooling, perform an aqueous workup and extract the product, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde (12), which can be purified by crystallization.[3]
-
-
Step 2: Reductive Amination and Cyclization
-
Suspend the biaryl aldehyde (12), the labeled amine precursor, and a catalytic amount of p-toluenesulfonic acid in toluene.[3]
-
Reflux the mixture under a nitrogen atmosphere for approximately 16 hours, then concentrate under reduced pressure.[3]
-
Dilute the residue with methanol and transfer to an autoclave. Add 10% Palladium on charcoal.[3]
-
Stir the mixture under hydrogen pressure (approx. 7 bar) for 24 hours at 60 °C to facilitate reductive amination.[3]
-
Filter the catalyst and cyclize the resulting amine in situ by refluxing in glacial acetic acid to yield the labeled n-propyl benzimidazole intermediate (15).[3]
-
-
Step 3: Final Hydrolysis
-
Cleave the oxazoline protecting group from the intermediate (15) by heating in an acidic aqueous solution (e.g., HCl) to yield the final product, Telmisartan-13C,d3.[3][5]
-
Adjust the pH of the reaction mixture with a sodium hydroxide solution to precipitate the crude product.[5]
-
Purify the product by recrystallization from a suitable solvent system (e.g., water/acetonitrile) after pH adjustment with acetic acid.[5]
-
Physicochemical and Spectroscopic Characterization
The characterization of Telmisartan-13C,d3 is essential to confirm its identity, purity, and structural integrity. The primary difference from unlabeled Telmisartan will be its molecular weight and specific signals in mass spectrometry and 13C-NMR.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4'-((7'-Methyl-1-(methyl-13C-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | [2] |
| Molecular Formula | C₃₂¹³CH₂₇D₃N₄O₂ | [2][6] |
| Molecular Weight | 518.6 g/mol | [2] |
| CAS Number | 1261396-33-1 | [2][7] |
| Appearance | White to off-white solid/crystalline powder | [5][8] |
| Solubility | Practically insoluble in water (pH 3-9); soluble in strong base. | [9] |
| Storage | 2-8 °C in a well-closed container. | [2] |
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Result |
| ¹H-NMR | Spectrum conforms to the structure, showing characteristic peaks for the aromatic, methyl, and propyl groups. The signal for the labeled N-methyl group will be absent or significantly altered.[2] |
| ¹³C-NMR | Spectrum conforms to the structure. A distinct, enhanced signal will be present for the ¹³C-labeled methyl carbon. |
| Mass Spec (MS) | Mass spectrum conforms to the structure, with a molecular ion peak corresponding to the labeled molecular weight (approx. 518.6).[2] |
| UV λmax | ~230 nm and ~290 nm in methanol or other suitable solvents.[10][11] |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the isotopic labels.
-
Protocol:
-
Dissolve 5-10 mg of Telmisartan-13C,d3 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[5]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Record ¹H-NMR and ¹³C-NMR spectra on a 400 MHz or higher field NMR spectrometer.[5][12]
-
Analyze the chemical shifts (δ), coupling constants (J), and integrations to confirm the structure. The ¹³C spectrum should clearly show the labeled carbon, and the corresponding proton signal in the ¹H spectrum will be absent.
-
-
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the labeled compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a mass spectrometer (e.g., LC-MS/TOF or Q-trap LC-MS/MS) via direct infusion or coupled with an HPLC system.[5][13]
-
Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).
-
Verify the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of Telmisartan-13C,d3.
-
-
Purity Assessment
Chromatographic methods are employed to determine the chemical and isotopic purity of the synthesized compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Telmisartan-13C,D3 - Acanthus Research [acanthusresearch.com]
- 7. Telmisartan-13C,D3 | CAS No- 1261396-33-1 | Simson Pharma Limited [simsonpharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. irjpms.com [irjpms.com]
- 12. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]
